

# In-Depth Technical Guide to the Crystal Structure of Tetrapropylammonium Iodide

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## Compound of Interest

Compound Name: Tetrapropylammonium iodide

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This technical guide provides a comprehensive analysis of the crystal structure of **tetrapropylammonium iodide** (TPAI), a quaternary ammonium salt with applications in synthesis and materials science. This document details the crystallographic parameters of its known solid phases, outlines the experimental protocols for structure determination, and presents logical workflows for its synthesis and analysis.

## Introduction

**Tetrapropylammonium iodide**, with the chemical formula  $C_{12}H_{28}IN$ , is an ionic compound consisting of a central nitrogen atom bonded to four propyl groups, forming a tetrapropylammonium cation, and an iodide anion.<sup>[1][2]</sup> Its utility as a phase-transfer catalyst and an electrolyte in various electrochemical applications has prompted interest in its solid-state structure.<sup>[2]</sup> Understanding the crystal packing and molecular geometry of TPAI is crucial for elucidating its physical properties and predicting its behavior in different chemical environments. This guide focuses on the detailed crystallographic analysis of its various temperature-dependent phases.

## Crystal Structure Analysis

**Tetrapropylammonium iodide** is known to exist in at least three distinct solid phases at different temperatures: a low-temperature phase, a normal-temperature (or room-temperature)

phase, and a high-temperature phase. The most extensively characterized of these is the low-temperature phase.

## Low-Temperature Phase

The crystal structure of the low-temperature phase of **tetrapropylammonium iodide** was determined by Yoshida, Nagata, Yasuniwa, Yoshimatsu, and Wunderlich in 1994.

Data Presentation: Crystallographic Data for the Low-Temperature Phase

Parameter	Value	Reference
Crystal System	Orthorhombic	[2]
Space Group	P 2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	[2]
a (Å)	14.037	
b (Å)	11.7160	
c (Å)	9.3020	
α (°)	90	
β (°)	90	
γ (°)	90	

## Normal-Temperature and High-Temperature Phases

Detailed crystallographic data for the normal-temperature and high-temperature phases of **tetrapropylammonium iodide** are not as readily available in the published literature. The original work by Yoshida et al. (1994) mentioned that the analysis of the normal-temperature phase would be a subject of a future paper. Further investigation into subsequent publications by the authors is required to obtain these crystallographic parameters.

## Experimental Protocols

The determination of the crystal structure of **tetrapropylammonium iodide** involves several key experimental stages, from the synthesis of high-quality single crystals to the collection and analysis of X-ray diffraction data.

## Synthesis and Crystallization

The synthesis of **tetrapropylammonium iodide** for crystallographic analysis typically follows the Menshutkin reaction, which involves the quaternization of a tertiary amine with an alkyl iodide.<sup>[2]</sup>

### Protocol for the Synthesis of **Tetrapropylammonium Iodide**:

- **Reaction Setup:** Tripropylamine is reacted with 1-iodopropane. This reaction can be performed with or without a solvent. The use of a polar aprotic solvent can facilitate the reaction.
- **Reaction Conditions:** The mixture is typically stirred at room temperature or with gentle heating to promote the formation of the quaternary ammonium salt.
- **Isolation:** The resulting **tetrapropylammonium iodide** precipitates from the reaction mixture and can be isolated by filtration.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and diethyl ether, to yield high-purity crystals.

### Protocol for Single Crystal Growth:

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or vapor diffusion methods.

- **Slow Evaporation:** A saturated solution of purified **tetrapropylammonium iodide** in a suitable solvent (e.g., methanol) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks, leading to the formation of well-defined single crystals.<sup>[3][4]</sup>
- **Vapor Diffusion:** A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile solvent in which the compound is less soluble. The slow diffusion of the vapor of the second solvent into the first solvent gradually reduces the solubility of the compound, promoting slow crystallization.

## X-ray Diffraction Data Collection and Structure Refinement

The following is a general protocol for single-crystal X-ray diffraction analysis, based on standard crystallographic practices. The specific parameters for the low-temperature phase of TPAI would be detailed in the primary literature.<sup>[5]</sup>

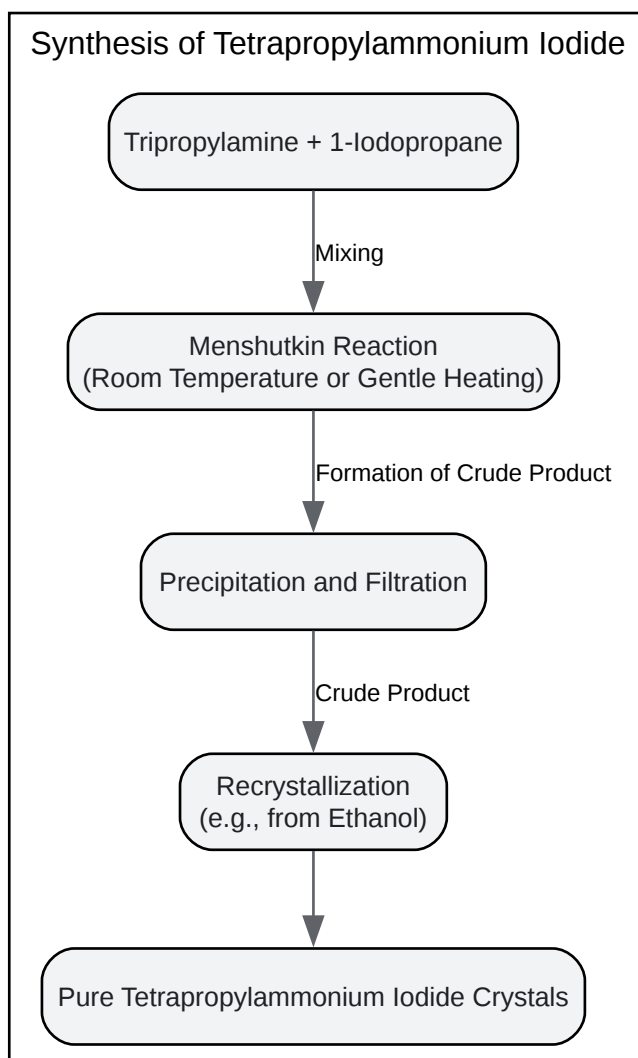
Protocol for Crystal Structure Determination:

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. For the low-temperature phase, the crystal is cooled to the desired temperature using a cryostream. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector. Molybdenum is a common target material for the X-ray source (Mo K $\alpha$  radiation,  $\lambda = 0.71073 \text{ \AA}$ ).<sup>[5]</sup>
- **Data Processing:** The collected diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections.
- **Structure Solution:** The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
- **Structure Refinement:** The atomic coordinates and other structural parameters are refined using least-squares methods to obtain the best possible agreement between the observed and calculated diffraction patterns.

## Mandatory Visualizations

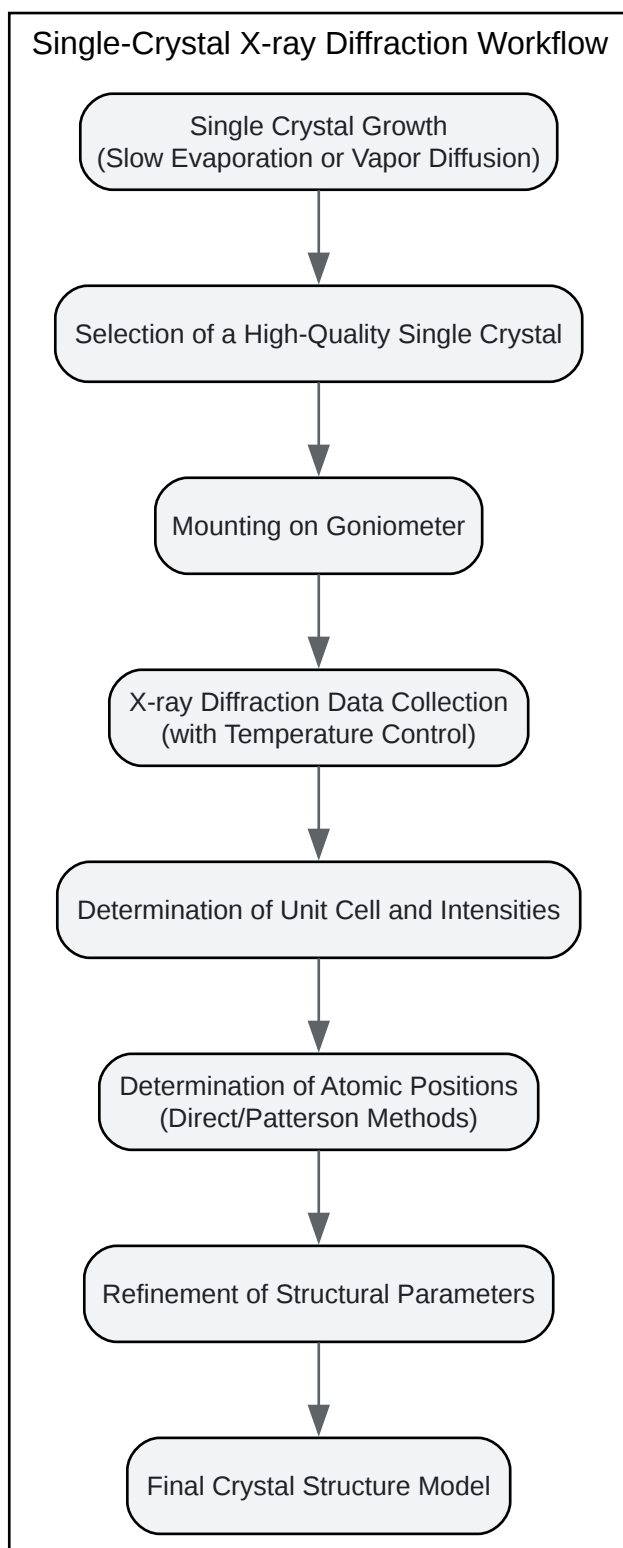
### Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and crystal structure determination of **tetrapropylammonium iodide**.



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Caption: Synthesis workflow for **tetrapropylammonium iodide**.



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Caption: Experimental workflow for crystal structure determination.

## Signaling Pathways

Currently, there is no scientific literature to suggest that **tetrapropylammonium iodide** is involved in specific biological signaling pathways. Its primary applications are in chemical synthesis and materials science. Therefore, a diagram of signaling pathways is not applicable to this compound.

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